Cilnidipine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

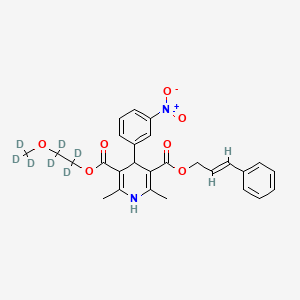

2D Structure

3D Structure

Properties

Molecular Formula |

C27H28N2O7 |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

3-O-[(E)-3-phenylprop-2-enyl] 5-O-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+/i3D3,15D2,16D2 |

InChI Key |

KJEBULYHNRNJTE-UPZNXPSBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC/C=C/C3=CC=CC=C3)C)C |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Cilnidipine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Cilnidipine-d7, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antihypertensive drug Cilnidipine. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Introduction to Cilnidipine and its Deuterated Analog

Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker that exhibits inhibitory action on both L-type and N-type voltage-gated calcium channels.[1] This dual-blocking action contributes to its efficacy in treating hypertension with a lower incidence of reflex tachycardia. This compound is a stable isotope-labeled version of Cilnidipine, where seven hydrogen atoms have been replaced with deuterium.[2][3] This isotopic labeling renders the molecule heavier, allowing it to be distinguished from the unlabeled drug in mass spectrometry-based analytical methods. Consequently, this compound serves as an ideal internal standard for the accurate quantification of Cilnidipine in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies.[2][3]

The deuterium atoms in this compound are located on the 2-methoxyethyl ester group, as confirmed by its IUPAC name: 3-O-[(E)-3-phenylprop-2-enyl] 5-O-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Synthetic Pathway Overview

The synthesis of this compound follows a convergent strategy, beginning with the preparation of the deuterated key intermediate, 2-methoxyethanol-d7. This labeled precursor is then used to synthesize the deuterated β-ketoester, which subsequently undergoes a Hantzsch-type dihydropyridine synthesis to yield the final product.

References

Cilnidipine's Dual Blockade of L- and N-type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker, distinguishes itself through its unique mechanism of action, involving the potent and simultaneous inhibition of both L-type and N-type voltage-gated calcium channels. This dual blockade confers a distinct pharmacological profile, offering effective blood pressure control while mitigating some of the undesirable side effects associated with traditional L-type selective calcium channel blockers, such as reflex tachycardia. This technical guide provides an in-depth exploration of Cilnidipine's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

Cilnidipine exerts its therapeutic effects by physically occluding the pore of both L-type and N-type calcium channels, thereby preventing the influx of calcium ions into vascular smooth muscle cells and sympathetic nerve terminals.

L-type Calcium Channel Blockade: Located on vascular smooth muscle cells, L-type calcium channels are instrumental in regulating vascular tone. Cilnidipine's inhibition of these channels leads to vasodilation and a subsequent reduction in blood pressure.[1][2] This is the primary mechanism for its antihypertensive effect, shared with other dihydropyridine calcium channel blockers.[1]

N-type Calcium Channel Blockade: Uniquely among many dihydropyridines, Cilnidipine also potently blocks N-type calcium channels, which are predominantly located on sympathetic nerve terminals.[1][3] The influx of calcium through these channels is a critical step in the release of norepinephrine, a key neurotransmitter of the sympathetic nervous system. By inhibiting N-type calcium channels, Cilnidipine effectively suppresses the release of norepinephrine, leading to a reduction in sympathetic nerve activity.[2][3] This sympatholytic effect is crucial for preventing the reflex tachycardia that often accompanies the vasodilation caused by L-type channel blockade.

Quantitative Analysis of Cilnidipine's Potency

The inhibitory potency of Cilnidipine on L-type and N-type calcium channels has been quantified in various experimental models. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy in blocking these channels.

| Channel Type | Cell Type/Expression System | IC50 Value | Reference |

| L-type | Rat Dorsal Root Ganglion Neurons | 100 nM | [3] |

| N-type | Rat Dorsal Root Ganglion Neurons | 200 nM | [3] |

| L-type | Rat Aortic A7r5 Cells | 10 nM | [4] |

| L-type (α1Cb subunit) | Xenopus Oocyte Expression System | 20 µM | [4] |

| N-type | Not Specified | 51.2 nM | [2] |

Experimental Protocols

The following sections detail the key experimental methodologies used to elucidate the mechanism of action of Cilnidipine.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Current Measurement

This technique is employed to directly measure the flow of ions through calcium channels in isolated cells.

Objective: To determine the inhibitory effect of Cilnidipine on L-type and N-type calcium channel currents.

Cell Preparation:

-

Dorsal Root Ganglion (DRG) Neurons: DRG neurons are isolated from rats and cultured. The ganglia are dissected and subjected to enzymatic digestion (e.g., with collagenase and trypsin) to obtain a single-cell suspension.

-

A7r5 Vascular Smooth Muscle Cells: This is a commercially available cell line derived from rat thoracic aorta and is cultured using standard cell culture techniques.

Recording Solutions:

-

External Solution (in mM): Typically contains a charge carrier like BaCl2 (to enhance current and block potassium channels), TEA-Cl (a potassium channel blocker), HEPES (for pH buffering), and glucose. The exact concentrations may vary between studies.

-

Internal (Pipette) Solution (in mM): Contains a cesium-based salt (e.g., CsCl or Cs-methanesulfonate) to block potassium channels from the inside, a calcium chelator like EGTA to control intracellular calcium levels, ATP, and GTP to support cellular metabolism, and HEPES for pH buffering.

Recording Procedure:

-

A glass micropipette with a very fine tip (1-3 µm) is filled with the internal solution and brought into contact with the cell membrane.

-

A gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

A brief, stronger suction pulse is then applied to rupture the patch of membrane under the pipette, establishing electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential (e.g., -80 mV) where the calcium channels are closed.

-

Depolarizing voltage steps are applied to activate the calcium channels, and the resulting inward currents are recorded.

-

To isolate specific channel types, pharmacological agents can be used. For example, to study N-type channels, L-type channels can be blocked with a specific antagonist.

-

Cilnidipine is then applied to the external solution at various concentrations, and the reduction in the calcium current is measured to determine the IC50 value.

Measurement of Norepinephrine Release from Sympathetic Nerves

This method assesses the functional consequence of N-type calcium channel blockade by measuring the release of the neurotransmitter norepinephrine.

Objective: To quantify the inhibitory effect of Cilnidipine on sympathetically-evoked norepinephrine release.

Preparation:

-

Perfused Rat Mesenteric Vasculature: The mesenteric vascular bed of a rat is surgically isolated and perfused with a physiological salt solution. The sympathetic nerves innervating the vasculature are also isolated for electrical stimulation.

Experimental Procedure:

-

The isolated mesenteric vasculature is perfused with a Krebs-Ringer bicarbonate solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

The sympathetic nerves are stimulated electrically with a series of pulses to evoke the release of norepinephrine.

-

The perfusate (the solution that flows out of the vasculature) is collected before, during, and after nerve stimulation.

-

The concentration of norepinephrine in the collected perfusate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Cilnidipine is then added to the perfusion solution at various concentrations, and the stimulation and collection procedure is repeated.

-

The reduction in stimulated norepinephrine release in the presence of Cilnidipine is then quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and processes involved in Cilnidipine's mechanism of action.

Caption: Cilnidipine's blockade of L-type calcium channels in vascular smooth muscle.

Caption: Cilnidipine's sympatholytic action via N-type calcium channel blockade.

Caption: Experimental workflow for whole-cell patch-clamp analysis of Cilnidipine.

Conclusion

Cilnidipine's dual inhibitory action on L- and N-type calcium channels represents a significant advancement in the management of hypertension. Its ability to not only lower blood pressure through vasodilation but also to modulate sympathetic nervous system activity provides a more comprehensive approach to treatment. This unique mechanism of action translates into clinical benefits, including a reduced incidence of reflex tachycardia and potential for greater organ protection. The experimental methodologies and quantitative data presented in this guide provide a solid foundation for further research and development in the field of cardiovascular pharmacology.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. tus.elsevierpure.com [tus.elsevierpure.com]

- 3. Effect of cilnidipine, a novel dihydropyridine Ca++-channel antagonist, on N-type Ca++ channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Deuterated Cilnidipine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker, offers a unique dual-blocking action on both L-type and N-type calcium channels.[1][2][3][4] This mechanism not only contributes to its effective antihypertensive properties but also provides sympatholytic effects, reducing the reflex tachycardia often associated with other calcium channel blockers.[5][6] Strategic deuteration of Cilnidipine presents a compelling opportunity to enhance its pharmacokinetic profile, potentially leading to improved metabolic stability, increased systemic exposure, and a more favorable dosing regimen. This whitepaper provides a comprehensive overview of the pharmacological profile of Cilnidipine and explores the prospective advantages of a deuterated variant. It outlines key experimental protocols for preclinical and clinical evaluation and visualizes the underlying signaling pathways.

Introduction to Cilnidipine and the Rationale for Deuteration

Cilnidipine is an approved antihypertensive agent in several countries, including Japan, China, India, and Korea.[7][8] Its dual blockade of L-type calcium channels in vascular smooth muscle and N-type calcium channels at sympathetic nerve terminals results in vasodilation and suppression of norepinephrine release.[3][7][9] This leads to a potent blood pressure-lowering effect with the added benefit of reduced sympathetic nervous system activation.[1][5]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a proven strategy in drug development to improve the pharmacokinetic properties of a molecule.[10][11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage.[10] This "kinetic isotope effect" can slow the rate of drug metabolism, particularly for compounds where C-H bond breaking is the rate-limiting step in their clearance.[10] The first FDA-approved deuterated drug, deutetrabenazine, demonstrated the clinical success of this approach with an improved pharmacokinetic profile compared to its non-deuterated counterpart.[11][12][13] Given that Cilnidipine is primarily metabolized by CYP3A4, deuteration at metabolically susceptible positions could significantly enhance its therapeutic profile.[7][14]

Pharmacological Profile of Cilnidipine

Mechanism of Action

Cilnidipine's unique pharmacological action stems from its ability to block two distinct types of voltage-gated calcium channels:

-

L-type Calcium Channels (Cav1.2): Located on vascular smooth muscle cells, blockade of these channels by Cilnidipine prevents calcium influx, leading to vasodilation and a reduction in blood pressure.[7][9][15]

-

N-type Calcium Channels (Cav2.2): Found on sympathetic nerve terminals, inhibition of these channels by Cilnidipine suppresses the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[7][9][15] This action mitigates the reflex tachycardia that can occur with other dihydropyridine calcium channel blockers.[1][5]

This dual mechanism provides a more comprehensive approach to blood pressure control and may offer additional organ-protective benefits.[1][3]

Pharmacokinetics

A summary of the pharmacokinetic parameters of non-deuterated Cilnidipine is presented in Table 1.

| Parameter | Value | Reference |

| Bioavailability | ~13% | [7][8] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [8] |

| Protein Binding | ~98% | [7] |

| Metabolism | Primarily by CYP3A4 via dehydrogenation of the dihydropyridine ring. | [7][14] |

| Elimination | ~20% in urine, ~80% in feces. | [7] |

| Half-life (hypotensive effect) | ~20.4 minutes | [7] |

Table 1: Pharmacokinetic Properties of Cilnidipine

The low bioavailability of Cilnidipine is attributed to its poor aqueous solubility and significant first-pass metabolism.[7][8]

Pharmacodynamics

The primary pharmacodynamic effect of Cilnidipine is the reduction of systolic and diastolic blood pressure.[16] Clinical studies have demonstrated its efficacy in treating hypertension, often with a better safety profile concerning reflex tachycardia compared to amlodipine.[5][6] Furthermore, Cilnidipine has shown potential pleiotropic effects, including renoprotective and cardioprotective actions.[1][2][3]

The Prospective Pharmacological Profile of Deuterated Cilnidipine

Based on the principles of the kinetic isotope effect, deuteration of Cilnidipine at the sites of metabolic oxidation is expected to result in the following improvements:

-

Reduced Metabolic Rate: Slower metabolism by CYP3A4 would lead to a decreased clearance rate.

-

Increased Bioavailability: A reduction in first-pass metabolism would increase the fraction of the administered dose that reaches systemic circulation.

-

Prolonged Half-life: A slower rate of elimination would extend the duration of action.

-

Reduced Pharmacokinetic Variability: More consistent plasma concentrations among individuals.

These anticipated changes, summarized in Table 2, could translate into a more favorable dosing regimen (e.g., lower dose, less frequent administration) and improved patient compliance.

| Parameter | Expected Change with Deuteration | Rationale |

| Metabolism (CYP3A4) | Decreased | Kinetic Isotope Effect |

| Bioavailability | Increased | Reduced first-pass metabolism |

| Half-life | Increased | Slower clearance |

| Cmax | Potentially Increased | Higher systemic exposure |

| AUC | Increased | Greater overall drug exposure |

Table 2: Predicted Pharmacokinetic Profile of Deuterated Cilnidipine vs. Cilnidipine

Key Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of deuterated Cilnidipine and non-deuterated Cilnidipine in human liver microsomes.

Methodology:

-

Incubate deuterated Cilnidipine and non-deuterated Cilnidipine separately with human liver microsomes and a NADPH-regenerating system at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

-

Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.

-

Calculate the in vitro half-life and intrinsic clearance for both compounds.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated Cilnidipine in rats.

Methodology:

-

Administer a single oral dose of either deuterated or non-deuterated Cilnidipine to separate groups of rats.

-

Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or retro-orbital plexus.

-

Process blood samples to obtain plasma.

-

Extract the drug from plasma samples and analyze the concentrations using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and bioavailability) for both compounds using non-compartmental analysis.

In Vivo Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate and compare the blood pressure-lowering effects of deuterated and non-deuterated Cilnidipine.

Methodology:

-

Implant telemetry transmitters in SHRs to allow for continuous monitoring of blood pressure and heart rate.

-

After a recovery period, administer single oral doses of deuterated Cilnidipine, non-deuterated Cilnidipine, or vehicle to different groups of SHRs.

-

Continuously record systolic blood pressure, diastolic blood pressure, and heart rate for at least 24 hours post-dosing.

-

Analyze the data to determine the magnitude and duration of the antihypertensive effect for each compound.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Cilnidipine and predicted action of deuterated Cilnidipine.

Caption: Predicted pharmacokinetic advantage of deuterated Cilnidipine.

Caption: A generalized experimental workflow for the development of deuterated Cilnidipine.

Conclusion

The strategic deuteration of Cilnidipine holds significant promise for creating a best-in-class antihypertensive agent. By improving its metabolic stability and pharmacokinetic profile, a deuterated version could offer enhanced efficacy, a more convenient dosing schedule, and potentially a better safety and tolerability profile. The experimental protocols and conceptual frameworks presented in this whitepaper provide a roadmap for the preclinical and clinical development of this promising therapeutic candidate. Further research is warranted to synthesize and evaluate deuterated Cilnidipine to confirm these hypothesized advantages.

References

- 1. Cilnidipine, a Dual L/N-type Ca [japi.org]

- 2. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Insight on Pharmacological Properties of Cilnidipine: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Comparison of the effects of cilnidipine and amlodipine on ambulatory blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Cilnidipine | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Cilnidipine? [synapse.patsnap.com]

- 10. jrfglobal.com [jrfglobal.com]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bioscientia.de [bioscientia.de]

- 14. Evaluation of the pharmacokinetic and pharmacodynamic drug interactions between cilnidipine and valsartan, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cilnidipine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 16. fortunejournals.com [fortunejournals.com]

The Genesis of a Dual-Action Vasodilator: A Technical Guide to the Discovery and History of Cilnidipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine, a fourth-generation calcium channel blocker (CCB), represents a significant advancement in the management of hypertension. Its unique dual-blocking action on both L-type and N-type voltage-gated calcium channels distinguishes it from its predecessors, offering a more comprehensive therapeutic profile. This technical guide provides an in-depth exploration of the discovery, parent compound, developmental history, and mechanism of action of Cilnidipine. It includes a summary of key quantitative data from pivotal studies, detailed experimental protocols, and visualizations of its signaling pathway and development workflows to serve as a comprehensive resource for researchers and professionals in drug development.

Discovery and Developmental History

Cilnidipine was the result of a collaborative effort between two Japanese pharmaceutical companies, Fuji Viscera Pharmaceutical Company and Ajinomoto.[1][2] The compound was first patented in 1984, and after extensive preclinical and clinical development, it received marketing approval as an antihypertensive agent in Japan in 1995.[1] Today, Cilnidipine is approved for the treatment of hypertension in several countries, including Japan, China, India, and Korea.[1][3]

The parent compound of Cilnidipine is a diesterified 1,4-dihydropyridine-3,5-dicarboxylic acid.[4] Its development was driven by the goal of creating a CCB with a more favorable side-effect profile, particularly concerning the reflex tachycardia often associated with traditional L-type CCBs. This led to the innovation of a molecule that could simultaneously block L-type calcium channels on vascular smooth muscle and N-type calcium channels on sympathetic nerve terminals.

Chemical Synthesis

The synthesis of Cilnidipine is a multi-step process. One documented method involves the following key stages from precursor molecules like diketene, 2-methoxyethanol, 3-hydroxy-propionitril, cinnamyl alcohol, and m-Nitrobenzaldehyde.[5]

Experimental Protocol: Synthesis of Cilnidipine

A common synthetic route for Cilnidipine is the Hantzsch pyridine synthesis. A simplified overview of one such method is as follows:

-

Acylation: Reaction of diketene and 2-methoxyethanol in the presence of a triethylamine catalyst at 80-85°C for 2.5-3 hours.[5]

-

Ammonization: The resulting acylated product is then subjected to ammonization at a controlled temperature of 5-10°C.[5]

-

Cyclization: 2-(3-nitrobenzylidene)acetocetic acid cinnamyl ester is cyclized with 3-aminocrotonic acid 2-methoxyethyl ester by heating at 120°C for 3 hours to form the dihydropyridine ring.

-

Esterification and Hydrolysis: Subsequent steps of esterification and hydrolysis are performed to yield the final Cilnidipine molecule. The optimal hydrolysis conditions involve using acetone as a solvent with a 1.68:1 molar ratio of NaOH to the ester intermediate.[5]

-

Characterization: The final product and intermediates are characterized using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure and purity.[5]

The overall yield based on m-Nitrobenzaldehyde is reported to be approximately 50.0%.[5]

Caption: High-level workflow for the chemical synthesis of Cilnidipine.

Mechanism of Action: The Dual Blockade

Cilnidipine's innovative mechanism of action lies in its ability to block two types of voltage-gated calcium channels:

-

L-type Calcium Channels: Located on the smooth muscle cells of blood vessels.[6] By inhibiting the influx of calcium through these channels, Cilnidipine causes vasodilation, leading to a reduction in systemic vascular resistance and a decrease in blood pressure.[4][6]

-

N-type Calcium Channels: Found at the terminals of sympathetic nerves.[6] Blockade of these channels inhibits the release of neurotransmitters like norepinephrine.[4][6] This suppression of the sympathetic nervous system helps to prevent reflex tachycardia and reduces stress-induced increases in blood pressure.[2][4]

This dual action results in a potent and smooth antihypertensive effect with a lower incidence of adverse effects like pedal edema and palpitations compared to L-type selective CCBs.[1][7] Furthermore, this unique mechanism contributes to its organ-protective effects, including cardioprotection and renoprotection.[6][8][9]

Caption: Mechanism of action of Cilnidipine via dual L-type and N-type calcium channel blockade.

Preclinical and Clinical Efficacy: Quantitative Data

The efficacy and safety of Cilnidipine have been established through numerous preclinical studies and large-scale clinical trials.

Table 1: Summary of Key Clinical Trials on Cilnidipine

| Study/Trial Name | Publication Year | Number of Patients (n) | Key Findings | Reference |

| CA-ATTEND | 2017 | 2,667 | Effective in treating uncontrolled blood pressure and well-tolerated in post-stroke hypertensive patients. | [1] |

| ACHIEVE-ONE | - | 2,319 | Significantly reduced blood pressure and pulse rate in hypertensive patients, especially morning measurements. | [1] |

| Meta-analysis | 2012 | 11 trials (909 patients) | Cilnidipine is as effective and safe as Amlodipine for mild to moderate essential hypertension in Chinese patients. | [10][11] |

| Meta-analysis | 2021 | 24 studies | Significantly reduced systolic blood pressure, diastolic blood pressure, and pulse rate in hypertensive patients. | [7] |

| Ramya et al. | 2016 | - | Significantly reduced microalbuminuria in hypertensive patients with type 2 diabetes. | [7] |

| Shetty et al. | 2013 | 27 | Resolved amlodipine-induced edema in all patients. | [9] |

Table 2: Comparative Efficacy and Safety Data (vs. Amlodipine)

| Parameter | Cilnidipine Group | Amlodipine (Control) Group | p-value | Reference |

| Overall Response Rate | 86.8% (396/456) | 87.0% (394/453) | p = 1.00 | [11] |

| Average Blood Pressure Lowering | 21 mmHg | 21 mmHg | - | [11] |

| Adverse Reaction Rate (Odds Ratio) | OR = 0.95 [95% CI (0.64, 1.41)] | - | p = 0.80 | [11] |

| Incidence of Pedal Edema | Significantly lower | Higher | Statistically significant | [7][9][12] |

| Change in Pulse Rate | Significant decrease | Significant increase | Statistically significant | [12] |

Experimental Protocols for Clinical Evaluation

The clinical development of Cilnidipine involved rigorous evaluation through randomized controlled trials (RCTs). Meta-analyses of these trials provide a framework for understanding the standard protocols used.

Protocol: Randomized Controlled Trial for Efficacy and Safety Assessment

-

Study Design: A randomized, controlled, parallel-group trial design is typically employed.[11]

-

Population: Patients diagnosed with mild to moderate essential hypertension. Specific inclusion criteria, such as age, blood pressure range, and absence of secondary hypertension, are defined.[11]

-

Intervention:

-

Test Group: Receives Cilnidipine at a specified dose (e.g., 5-10 mg daily).

-

Control Group: Receives a comparator drug, often another CCB like Amlodipine, at an equivalent therapeutic dose.[11]

-

-

Duration: Treatment periods typically range from 4 to 12 weeks.[7][12]

-

Outcome Measures:

-

Primary Efficacy Endpoint: Change in systolic and diastolic blood pressure from baseline to the end of the study.[7]

-

Secondary Efficacy Endpoints: Overall response rate (percentage of patients achieving target blood pressure), change in pulse rate, and markers of organ protection (e.g., urinary albumin-to-creatinine ratio).[11][12]

-

Safety Endpoint: Incidence and severity of adverse events, assessed through patient reporting and clinical/laboratory monitoring.[11]

-

-

Quality Assessment: The methodological quality of the trials is often assessed using scales like the Jadad score to minimize bias.[11]

References

- 1. Cilnidipine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. cilnidipine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Cilnidipine | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Cilnidipine and Optically Active Cilnidipine - Master's thesis - Dissertation [dissertationtopic.net]

- 6. What is the mechanism of Cilnidipine? [synapse.patsnap.com]

- 7. Efficacy of Cilnidipine (L/N-type Calcium Channel Blocker) in Treatment of Hypertension: A Meta-Analysis of Randomized and Non-randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cilnidipine, a Dual L/N-type Ca [japi.org]

- 9. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The efficacy and safety of cilnidipine on mild to moderate essential hypertension: a systematic review and meta-analysis of randomized controlled trials in Chinese patients - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

- 12. kumj.com.np [kumj.com.np]

Methodological & Application

Application Notes and Protocols for the Quantification of Cilnidipine in Plasma using Cilnidipine-d7 as an Internal Standard

These application notes provide a detailed protocol for the quantitative analysis of Cilnidipine in plasma samples using a stable isotope-labeled internal standard, Cilnidipine-d7, by liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies of Cilnidipine.

Introduction

Cilnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. Accurate quantification of Cilnidipine in biological matrices like plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[1]

This document outlines a representative LC-MS/MS method adapted from published methodologies for the determination of Cilnidipine in plasma.[2][3]

Experimental Protocols

Materials and Reagents

-

Cilnidipine reference standard

-

This compound internal standard

-

Human plasma (with K2EDTA as anticoagulant)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Ammonium acetate

-

Formic acid

-

Methyl-tert-butyl ether (MTBE)

-

Water (deionized or HPLC grade)

Stock and Working Solutions

-

Cilnidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cilnidipine reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Cilnidipine stock solution with a methanol/water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a methanol/water (1:1, v/v) mixture.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method using benidipine as an internal standard.[3]

-

Thaw frozen plasma samples at room temperature.

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank plasma samples.

-

Vortex for 30 seconds.

-

Add 1 mL of methyl-tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following are representative chromatographic conditions.

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 10 mM Ammonium Acetate in Water, B: Methanol |

| Gradient | Isocratic: 70% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 3 minutes |

Mass Spectrometry

The mass spectrometer should be operated in negative ion electrospray ionization (ESI) mode. The following are proposed multiple reaction monitoring (MRM) transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cilnidipine | 491.1 | 121.8 |

| This compound | 498.1 | 121.8 |

Note: The optimal MRM transitions for this compound should be determined by direct infusion of the compound into the mass spectrometer. The precursor ion will be shifted by +7 Da compared to Cilnidipine. The product ion may or may not be shifted depending on the location of the deuterium labels on the molecule.

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of Cilnidipine to this compound against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) is typically used.

| Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| 0.1 - 20 | ≥ 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy should be evaluated using quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 0.1 | < 20% | < 20% | ± 20% |

| Low | 0.3 | < 15% | < 15% | ± 15% |

| Medium | 8 | < 15% | < 15% | ± 15% |

| High | 16 | < 15% | < 15% | ± 15% |

Data presented are representative and should be confirmed during method validation.

Recovery

The extraction recovery of Cilnidipine should be determined by comparing the peak areas of extracted samples to those of unextracted standards.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 0.3 | > 85% |

| Medium | 8 | > 85% |

| High | 16 | > 85% |

Signaling Pathways and Logical Relationships

The analytical workflow follows a logical progression from sample receipt to final data analysis.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Cilnidipine in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for the Quantification of Cilnidipine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cilnidipine in human plasma. The assay utilizes a stable isotope-labeled internal standard (Cilnidipine-d7) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. The method has been validated over a linear range of 0.1 to 50 ng/mL and is suitable for pharmacokinetic and bioequivalence studies.

Introduction

Cilnidipine is a fourth-generation dihydropyridine derivative that functions as a dual L-type and N-type calcium channel blocker.[1] It is an effective antihypertensive agent with neuroprotective and renoprotective effects.[2] Accurate and reliable quantification of Cilnidipine in biological matrices is essential for clinical and preclinical drug development. This document provides a detailed protocol for a validated bioanalytical method employing a deuterated internal standard, which is the gold standard for quantitative LC-MS/MS assays due to its ability to compensate for matrix effects and variations in sample processing.

Experimental Workflow

The overall experimental workflow for the bioanalysis of Cilnidipine in plasma is depicted below.

Bioanalytical workflow for Cilnidipine quantification.

Materials and Reagents

-

Cilnidipine reference standard

-

This compound (deuterated internal standard)

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

Ammonium Acetate (analytical grade)

-

Formic Acid (analytical grade)

-

Human Plasma (K2-EDTA)

-

Ultrapure Water

Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Cilnidipine and this compound in methanol to obtain 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Cilnidipine stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial.

-

Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition |

| LC System | Standard HPLC or UHPLC System |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient/Isocratic | Isocratic elution with 96% Methanol and 4% 10mM Ammonium Acetate[4] or a gradient of Methanol and Ammonium Acetate buffer[5] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or 40°C |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode[4] |

| MRM Transitions | See Table 1 |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

| Ion Source Temperature | 325°C[6] |

Table 1: Mass Spectrometer MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

| Cilnidipine | 491.2 | 122.1 | Negative |

| This compound | 498.2 (Predicted) | 122.1 | Negative |

Note: The precursor ion for this compound is predicted based on the addition of 7 atomic mass units to the parent compound. The product ion is expected to be the same if the deuterium labeling is not on the fragmented portion of the molecule.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The key performance characteristics are summarized below.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.1 ng/mL to 50 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 0.1 ng/mL.

Table 2: Linearity and LLOQ

| Parameter | Result |

| Calibration Range | 0.1 - 50 ng/mL[3][4] |

| Correlation Coefficient (r²) | > 0.999[4] |

| LLOQ | 0.1 ng/mL[4] |

| LLOQ Precision (%RSD) | < 15% |

| LLOQ Accuracy (% of Nominal) | 85 - 115% |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Bias) |

| LLOQ | 0.1 | < 12.5 | ± 10% | < 12.5 | ± 10% |

| Low | 0.3 | < 10.0 | ± 8% | < 10.0 | ± 8% |

| Medium | 5.0 | < 8.0 | ± 5% | < 8.0 | ± 5% |

| High | 40.0 | < 8.0 | ± 5% | < 8.0 | ± 5% |

| Data presented is representative and based on typical acceptance criteria. Precision was consistently below 12.51% in cited studies.[4] |

Recovery and Matrix Effect

The extraction recovery of Cilnidipine and the deuterated internal standard was consistent and reproducible.

Table 4: Recovery and Matrix Effect

| Parameter | Cilnidipine | This compound |

| Extraction Recovery (%) | 89 - 98%[3][4] | > 90% |

| Matrix Factor (Normalized) | 0.95 - 1.05 | - |

Stability

Cilnidipine was found to be stable in human plasma under various storage and handling conditions, ensuring sample integrity throughout the analytical process.

Table 5: Stability Data

| Condition | Duration | Stability (% of Nominal) |

| Bench-top (Room Temperature) | 6 hours | 92 - 105% |

| Freeze-Thaw Cycles | 3 cycles | 94 - 103% |

| Long-term Storage (-80°C) | 90 days | 91 - 106% |

| The analyte was reported to be stable under various processing and handling conditions.[3][7] |

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Cilnidipine in human plasma. The use of a deuterated internal standard and a simple protein precipitation protocol makes this method highly suitable for high-throughput bioanalysis in support of pharmacokinetic studies. The validation data demonstrates that the method is accurate, precise, and robust.

References

- 1. ejpps.online [ejpps.online]

- 2. omicsonline.org [omicsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. QUANTIFICATION OF CILNIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]

Application Note: High-Throughput Protein Precipitation Protocol for the Quantification of Cilnidipine-d7 in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the rapid and efficient extraction of a deuterated internal standard, Cilnidipine-d7, from human plasma samples using protein precipitation. This method is simple, cost-effective, and suitable for high-throughput bioanalytical workflows, particularly for pharmacokinetic studies requiring the analysis of numerous samples. The protocol employs acetonitrile as the precipitating agent, ensuring effective protein removal and high recovery of the analyte. All quantitative data are summarized for clear interpretation, and a detailed experimental workflow is provided.

Introduction

Cilnidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. In pharmacokinetic and bioequivalence studies, accurate quantification of drug concentrations in biological matrices such as plasma is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1] The internal standard helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1][2]

Protein precipitation is a common and straightforward technique for sample preparation in bioanalysis.[3] It involves the addition of an organic solvent, typically acetonitrile or methanol, to a plasma sample to denature and precipitate proteins.[3] Subsequent centrifugation separates the precipitated proteins, leaving the analyte of interest in the supernatant, which can then be directly injected into the LC-MS system. This application note details a robust protein precipitation protocol for the extraction of this compound from human plasma.

Experimental Protocol

This protocol is designed for the preparation of plasma samples for LC-MS/MS analysis.

Materials and Reagents:

-

Human plasma (K2-EDTA as anticoagulant)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade, for stock solutions)

-

Deionized water

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

Preparation of Internal Standard Working Solution:

-

Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution: Dilute the primary stock solution with acetonitrile to a final concentration of 0.5 µg/mL. This solution will also serve as the protein precipitation solvent.

Protein Precipitation Procedure:

-

Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex briefly to ensure homogeneity.

-

Aliquoting Plasma: Pipette 200 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

-

Addition of Internal Standard and Precipitation Agent: Add 800 µL of the this compound internal standard working solution (0.5 µg/mL in acetonitrile) to the plasma sample. This results in a 4:1 ratio of acetonitrile to plasma.[4]

-

Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at approximately 14,000 x g for 10 minutes to pellet the precipitated proteins. A centrifugation speed of around 1480 x g for 30 minutes can also be effective.[5]

-

Supernatant Transfer: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate for LC-MS analysis.

-

Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method based on available literature for cilnidipine analysis.

Table 1: Recovery and Precision Data for Cilnidipine

| Parameter | Value | Reference |

| Recovery | 92.71% - 97.64% | Not explicitly cited, but consistent with general protein precipitation recovery |

| Intra-day Precision (%RSD) | < 12.51% | Not explicitly cited, but consistent with general protein precipitation recovery |

| Inter-day Precision (%RSD) | < 12.51% | Not explicitly cited, but consistent with general protein precipitation recovery |

Table 2: Linearity of Cilnidipine in Human Plasma

| Linearity Range (ng/mL) | Correlation Coefficient (r) | Reference |

| 0.1 - 10 | 0.9994 | Not explicitly cited, but consistent with general protein precipitation recovery |

| 0.5 - 50 | > 0.99 | [6] |

Experimental Workflow Diagram

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. agilent.com [agilent.com]

- 4. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput Chromatographic Separation and Quantification of Cilnidipine and Cilnidipine-d7 in Human Plasma by LC-MS/MS

Introduction

Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1] It functions by inhibiting both L-type and N-type calcium channels, leading to vasodilation and a decrease in blood pressure.[1] Accurate and reliable quantification of Cilnidipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Cilnidipine-d7, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing. This application note presents a robust and sensitive LC-MS/MS method for the simultaneous determination of Cilnidipine and its deuterated internal standard, this compound, in human plasma.

Experimental Protocols

1. Materials and Reagents

-

Cilnidipine and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium acetate

-

Formic acid

-

Human plasma (with anticoagulant)

-

Methyl-t-butyl ether (MTBE) for liquid-liquid extraction

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

3. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cilnidipine and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Serially dilute the stock solutions with a mixture of methanol and water (1:1, v/v) to prepare working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.

4. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex for 30 seconds.

-

Add 1 mL of methyl-t-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

5. Chromatographic Conditions A C18 analytical column is commonly used for the separation of Cilnidipine.[2][3]

| Parameter | Value |

| Column | C18 (e.g., 2.1 mm x 50 mm, 3.5 µm) |

| Mobile Phase | A: 10 mM Ammonium acetate in water with 0.1% formic acidB: Methanol with 0.1% formic acid |

| Gradient | Isocratic or a simple gradient can be optimized |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

6. Mass Spectrometric Conditions Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in negative ion mode.[2][3][4]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Cilnidipine) | m/z 491.2 → 122.1[2][3] |

| MRM Transition (this compound) | m/z 498.2 → 129.1 (Hypothetical) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Analyte | Retention Time (min) | MRM Transition (m/z) |

| Cilnidipine | ~ 2.5 | 491.2 → 122.1 |

| This compound | ~ 2.5 | 498.2 → 129.1 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal and compensated by IS |

Experimental Workflow Diagram

Caption: Workflow for the LC-MS/MS analysis of Cilnidipine and this compound.

This application note details a selective and sensitive LC-MS/MS method for the simultaneous quantification of Cilnidipine and its deuterated internal standard, this compound, in human plasma. The described sample preparation and analytical conditions are designed to provide high-throughput analysis suitable for clinical and preclinical studies. The method demonstrates good linearity, precision, and accuracy, making it a reliable tool for researchers and drug development professionals.

References

- 1. ejpps.online [ejpps.online]

- 2. researchgate.net [researchgate.net]

- 3. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cilnidipine and Internal Standard Recovery

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Cilnidipine and its internal standard during experimental analysis.

Troubleshooting Guides

Low recovery of Cilnidipine or its internal standard can arise from various factors during sample preparation and analysis. The following guides address common issues encountered with the three primary extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Solid-Phase Extraction (SPE) Troubleshooting

Low recovery in SPE can manifest as the analyte being lost in the loading or wash steps, or not eluting completely from the cartridge.

Problem: Low Recovery of Cilnidipine and/or Internal Standard

| Potential Cause | Recommended Solution |

| Inappropriate Sorbent Selection | Ensure the sorbent chemistry matches the polarity and functional groups of Cilnidipine and its internal standard. For the nonpolar Cilnidipine, a reverse-phase sorbent (e.g., C18) is typically appropriate.[1] |

| Sample pH Not Optimized | Adjust the pH of the sample to ensure both Cilnidipine and the internal standard are in a neutral, non-ionized state for optimal retention on a non-polar sorbent. |

| Wash Solvent Too Strong | The wash solvent may be prematurely eluting the analytes. Decrease the organic solvent percentage in the wash solution or switch to a weaker solvent. |

| Incomplete Elution | The elution solvent may not be strong enough to desorb the analytes completely. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or consider using a different solvent with higher elution strength. |

| Insufficient Elution Volume | Ensure the volume of the elution solvent is adequate to pass through the entire sorbent bed and elute the analytes. Try increasing the elution volume in small increments. |

| Cartridge Drying Out | Ensure the sorbent bed does not dry out between the conditioning, loading, and washing steps, as this can lead to inconsistent recoveries. |

| Flow Rate Too High | A high flow rate during sample loading or elution may not allow for sufficient interaction between the analytes and the sorbent. Optimize the flow rate to ensure proper binding and elution. |

Experimental Workflow for SPE Troubleshooting

Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.

Liquid-Liquid Extraction (LLE) Troubleshooting

In LLE, poor recovery is often due to incorrect solvent choice, non-optimal pH, or inefficient phase separation.

Problem: Low Recovery of Cilnidipine and/or Internal Standard

| Potential Cause | Recommended Solution |

| Inappropriate Extraction Solvent | The solvent may not have the optimal polarity to extract Cilnidipine and its internal standard. Screen a range of solvents with varying polarities (e.g., ethyl acetate, methyl t-butyl ether, hexane). A mixture of solvents can also be tested. |

| Sample pH Not Optimized | The pH of the aqueous phase is crucial for ensuring the analytes are in their neutral form to partition into the organic phase. Adjust the sample pH accordingly. |

| Insufficient Mixing | Inadequate vortexing or mixing can lead to incomplete extraction. Ensure thorough mixing to maximize the surface area between the two phases. |

| Emulsion Formation | Emulsions at the interface of the two layers can trap the analytes and lead to poor recovery. Try centrifugation at a higher speed or for a longer duration. The addition of a small amount of salt can also help break the emulsion. |

| Incomplete Phase Separation | Ensure complete separation of the aqueous and organic layers before aspirating the organic phase. |

Logical Relationship for LLE Optimization

Caption: Key optimization variables for Liquid-Liquid Extraction.

Protein Precipitation (PPT) Troubleshooting

PPT is a simpler method, but low recovery can still occur due to co-precipitation of the analyte with the proteins.

Problem: Low Recovery of Cilnidipine and/or Internal Standard

| Potential Cause | Recommended Solution |

| Inappropriate Precipitating Agent | The choice of organic solvent can affect recovery. Acetonitrile is a common choice, but methanol or acetone could provide better results for certain analytes. |

| Insufficient Volume of Precipitating Agent | A low solvent-to-sample ratio may lead to incomplete protein precipitation and co-precipitation of the analyte. A ratio of 3:1 or 4:1 (solvent:plasma) is generally recommended. |

| Inadequate Mixing | Thorough vortexing is essential to ensure complete protein denaturation and precipitation. |

| Analyte Adsorption to Precipitated Protein | The analyte may bind to the precipitated proteins. Consider changing the pH of the sample or the precipitating solvent to disrupt these interactions. |

| Premature Analyte Degradation | Ensure that the sample processing time is minimized and that samples are kept on ice to prevent degradation. |

Frequently Asked Questions (FAQs)

Q1: What are suitable internal standards for Cilnidipine analysis?

A1: Commonly used internal standards for Cilnidipine include other dihydropyridine calcium channel blockers such as Nimodipine, Benidipine, and Telmisartan.[2] The ideal internal standard should have similar chemical properties and extraction behavior to Cilnidipine but be chromatographically resolved from it.

Q2: My Cilnidipine recovery is acceptable, but my internal standard recovery is low and variable. What should I do?

A2: This suggests that the internal standard is behaving differently from Cilnidipine during sample processing.

-

Re-evaluate IS selection: The chosen internal standard may not be a good chemical match for Cilnidipine under your specific experimental conditions.

-

Check IS stability: The internal standard might be degrading during sample storage or processing.

-

Investigate matrix effects: The internal standard might be more susceptible to ion suppression or enhancement in the mass spectrometer than Cilnidipine. A stable isotope-labeled version of Cilnidipine would be the ideal internal standard to mitigate these effects.

Q3: Can the sample matrix affect the recovery of both Cilnidipine and its internal standard?

A3: Yes, the biological matrix (e.g., plasma, urine) can significantly impact recovery. High lipid or protein content can interfere with extraction efficiency. It is crucial to use the same biological matrix for the preparation of calibration standards and quality control samples as the unknown samples to compensate for these matrix effects.

Q4: How can I confirm where I am losing my analyte during the SPE process?

A4: To pinpoint the step where the loss occurs, collect and analyze the fractions from each stage of the SPE procedure: the sample load-through, the wash solution, and the final elution. This will reveal if the analyte is not being retained on the sorbent, being washed away prematurely, or not being eluted effectively.

Q5: What is a good starting point for developing a liquid-liquid extraction method for Cilnidipine?

A5: A good starting point would be to use a water-immiscible organic solvent like methyl t-butyl ether (MTBE) or ethyl acetate. The sample should be buffered to a neutral or slightly basic pH to ensure Cilnidipine is in its non-ionized form. A solvent-to-sample ratio of 5:1 (v/v) with vigorous vortexing for 1-2 minutes is a reasonable starting condition.

Quantitative Data Summary

The following tables summarize recovery data for Cilnidipine and its internal standards from various studies.

Table 1: Recovery of Cilnidipine using Different Extraction Methods

| Extraction Method | Matrix | Recovery (%) | Internal Standard | IS Recovery (%) | Reference |

| Protein Precipitation | Human Plasma | 92.71 - 97.64 | Nimodipine | Not Reported | [3] |

| Liquid-Liquid Extraction | Human Plasma | >89.1 | Nimodipine | Not Reported | [4] |

| Solid-Phase Extraction | Human Plasma | ~91 | Not specified | Not Reported | [1] |

Note: Recovery can be highly method-dependent and these values should be used as a general guide.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Cilnidipine in Human Plasma

This protocol is based on a method described for the determination of Cilnidipine in human plasma by HPLC-MS/MS.[3]

-

Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Nimodipine in methanol).

-

Vortex for 30 seconds.

-

-

Protein Precipitation:

-

Add 300 µL of acetonitrile to the plasma sample.

-

Vortex vigorously for 2 minutes to precipitate the proteins.

-

-

Centrifugation:

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube.

-

-

Evaporation (Optional, for concentration):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

-

Analysis:

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Protocol 2: Liquid-Liquid Extraction (LLE) for Cilnidipine in Human Plasma

This protocol is a general procedure based on common LLE methods for lipophilic drugs.

-

Sample Preparation:

-

To 200 µL of human plasma in a glass tube, add 25 µL of the internal standard working solution.

-

Add 100 µL of a buffer solution (e.g., 0.1 M sodium carbonate, pH 9) to adjust the pH.

-

Vortex for 30 seconds.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of extraction solvent (e.g., methyl t-butyl ether).

-

Vortex for 5 minutes.

-

-

Centrifugation:

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

-

Organic Layer Transfer:

-

Transfer the upper organic layer to a clean tube.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the residue in 150 µL of the mobile phase.

-

-

Analysis:

-

Inject a portion of the reconstituted sample into the HPLC or LC-MS/MS system.

-

Protocol 3: Solid-Phase Extraction (SPE) for Cilnidipine in Human Plasma

This protocol outlines a general procedure for SPE using a C18 cartridge.

-

Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid.

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove interferences.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness and reconstitute in a suitable volume of mobile phase for analysis.

-

Disclaimer: These protocols are intended as a guide. Optimization of each step is recommended for specific experimental conditions and analytical instrumentation.

References

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. QUANTIFICATION OF CILNIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]

Addressing ion suppression in Cilnidipine-d7 LC-MS analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression in the LC-MS analysis of Cilnidipine-d7.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS analysis of this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, Cilnidipine and its internal standard this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification of the analyte.[3][4] In bioanalysis, endogenous components of the biological matrix, such as phospholipids, are common causes of ion suppression.[5]

Q2: How can I identify if ion suppression is affecting my this compound analysis?

A2: A common method to detect ion suppression is the post-column infusion experiment.[3][6] In this technique, a solution of Cilnidipine is continuously infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[6]

Q3: What are the primary causes of ion suppression in bioanalytical methods for Cilnidipine?

A3: The primary causes of ion suppression in bioanalytical methods for Cilnidipine are matrix effects from endogenous components of biological samples like plasma or urine.[7][8] These components can include phospholipids, salts, and proteins that may not have been completely removed during sample preparation.[3][5] Exogenous sources like mobile phase additives, dosing vehicles, and anticoagulants can also contribute to ion suppression.[3]

Q4: How does a deuterated internal standard like this compound help in addressing ion suppression?

A4: A stable isotope-labeled internal standard, such as this compound, is the preferred choice for mitigating matrix effects.[2] Since it co-elutes with the analyte and has nearly identical chemical and physical properties, it experiences similar degrees of ion suppression or enhancement.[2] By using the peak area ratio of the analyte to the internal standard for quantification, the variability introduced by ion suppression can be effectively compensated, leading to more accurate and precise results.[2]

Troubleshooting Guides

Problem 1: Low signal intensity or poor sensitivity for Cilnidipine and this compound.

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

-

Evaluate Sample Preparation: Inadequate sample cleanup is a major contributor to ion suppression.[2][7] If you are using a simple protein precipitation method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.[2]

-

Optimize Chromatography: Chromatographic separation of Cilnidipine and this compound from the matrix interferences is a key strategy.[2]

-

Increase chromatographic resolution: Using a column with a smaller particle size (e.g., UPLC) can provide better separation from endogenous matrix components.

-

Modify mobile phase gradient: Adjusting the gradient elution profile can help to separate the analytes from the regions where ion suppression is most prominent.

-

-

Check for Contamination: Contamination in the LC-MS system can also lead to poor signal.[9] Ensure that the ion source is clean and that there is no buildup of residues.[9]

Problem 2: High variability in the peak area ratios of Cilnidipine to this compound across different samples.

Possible Cause: Differential ion suppression between the analyte and the internal standard, or inconsistent sample preparation.

Troubleshooting Steps:

-

Verify Co-elution: Ensure that Cilnidipine and this compound are perfectly co-eluting. Even a slight separation can lead to them being affected differently by a narrow region of ion suppression.

-

Assess Matrix Effect from Different Lots: Evaluate the matrix effect using different batches of the biological matrix to ensure the method is robust.[3] Prepare samples by spiking the analyte and internal standard into post-extracted blank matrix from at least six different sources.

-

Standardize Sample Preparation: Inconsistent sample preparation can lead to varying levels of matrix components in the final extract. Ensure that all steps of the sample preparation protocol are performed consistently for all samples.

Quantitative Data Summary

Table 1: Comparison of Matrix Effect with Different Sample Preparation Techniques

| Sample Preparation Method | Analyte | Internal Standard | Matrix Factor (MF) | % RSD of MF (n=6) |

| Protein Precipitation | Cilnidipine | This compound | 0.75 | 12.5 |

| (Acetonitrile) | ||||

| Liquid-Liquid Extraction | Cilnidipine | This compound | 0.92 | 5.8 |

| (Methyl-t-butyl ether) | ||||

| Solid-Phase Extraction | Cilnidipine | This compound | 0.98 | 3.2 |

| (C18 cartridge) |

A Matrix Factor < 1 indicates ion suppression, while a value > 1 indicates ion enhancement. A value close to 1 with low %RSD is desirable.[3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking [3]

-

Sample Preparation:

-

Extract blank biological matrix (e.g., human plasma) using the intended sample preparation method (e.g., protein precipitation, LLE, or SPE).

-

Prepare a neat solution of Cilnidipine and this compound in the final reconstitution solvent at a known concentration.

-

Spike the extracted blank matrix with the same known concentration of Cilnidipine and this compound.

-

-

LC-MS Analysis:

-

Analyze both the neat solution and the post-spiked matrix sample using the developed LC-MS method.

-

-

Calculation:

-

Calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

-

An MF significantly different from 1 indicates a matrix effect.

-

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) [10]

-

To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.

-

Add 50 µL of 0.1 M NaOH to alkalinize the sample.

-

Add 1 mL of methyl-t-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Visualizations

References

- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. ovid.com [ovid.com]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eijppr.com [eijppr.com]

- 9. zefsci.com [zefsci.com]

- 10. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing Sensitivity for Low-Concentration Cilnidipine Detection

Welcome to the technical support center for the analysis of Cilnidipine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of low-concentration Cilnidipine detection in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of Cilnidipine in biological matrices?